Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate
Description
Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 5-position and a dimethylcarbamoyl sulfanyl group at the 2-position.
Properties
Molecular Formula |
C11H12N2O5S |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamoylsulfanyl)-5-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O5S/c1-12(2)11(15)19-9-5-4-7(13(16)17)6-8(9)10(14)18-3/h4-6H,1-3H3 |
InChI Key |
OPQHWEUIVHWTHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate typically involves the reaction of 5-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzoate derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate and analogous compounds:
Structural and Functional Analysis
- Position 2 Variability:
- The dimethylcarbamoyl sulfanyl group in the target compound may improve water solubility compared to the lipophilic 4-chlorophenyl sulfanyl group in 2-(4-chlorophenyl)sulfanyl-5-nitrobenzoate .
Sulfonylurea derivatives like metsulfuron methyl feature a triazine-linked sulfonyl group, enabling acetolactate synthase (ALS) inhibition in plants, a mechanism unlikely in the target compound due to its distinct substituents .
Bioactivity and Applications :
- Sulfonylurea herbicides (e.g., metsulfuron methyl) are potent ALS inhibitors, whereas nitrobenzoates with sulfanyl groups (e.g., the target compound) may exhibit alternative modes of action, such as enzyme inhibition via carbamoyl interactions .
- The methoxy group in Methyl 2-methoxy-5-nitrobenzoate reduces electrophilicity compared to sulfanyl or sulfonyl groups, limiting its utility in herbicidal contexts but favoring use as a synthetic intermediate .
Physicochemical Properties
- Solubility : The dimethylcarbamoyl group likely increases aqueous solubility relative to 4-chlorophenyl sulfanyl derivatives, which exhibit higher logP values .
- Stability : Sulfanyl groups are prone to oxidation, but the dimethylcarbamoyl moiety may sterically protect the sulfur atom, enhancing stability compared to simpler sulfanyl analogs .
Biological Activity
Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
The compound this compound can be characterized by its chemical formula . Its structure includes a nitro group, a benzoate moiety, and a dimethylcarbamoyl sulfanyl functional group. These structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been noted:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality. This is crucial in therapeutic applications where enzyme modulation is desired.
- Receptor Interaction : It can modulate receptor activity, influencing cellular signaling pathways that are vital for various physiological processes.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoates can demonstrate antibacterial and antifungal activities. While specific data on this compound is limited, it is reasonable to hypothesize that its analogs possess similar properties.
Cytotoxic Effects
In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For example, thiophene derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and reactive oxygen species (ROS) generation. It would be beneficial to conduct similar studies on this compound to evaluate its efficacy in cancer therapy.
Case Studies and Research Findings
- Anticancer Studies : A study exploring the anticancer properties of structurally similar compounds found that certain derivatives could inhibit cell proliferation in various cancer cell lines. This suggests that this compound may warrant investigation for its potential as an anticancer agent.
- Genotoxicity Assessments : Research on dimethylcarbamoyl derivatives indicates a spectrum of genotoxic activities, including mutagenesis in model organisms like Drosophila melanogaster . Understanding the genotoxic profile of this compound will be crucial for assessing its safety and therapeutic window.
- Enzyme Interaction Studies : Similar compounds have been evaluated for their inhibitory effects on cholinesterase enzymes, which are important targets in neuropharmacology. The evaluation of this compound against these enzymes could provide insights into its potential neuroprotective effects .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiophene derivatives | Significant antibacterial and antifungal activity |
| Cytotoxicity | Benzoate derivatives | Induction of apoptosis in cancer cell lines |
| Genotoxicity | Dimethylcarbamoyl derivatives | Mutagenesis in Drosophila melanogaster |
| Enzyme Inhibition | Cholinesterase inhibitors | Modulation of neurochemical pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
